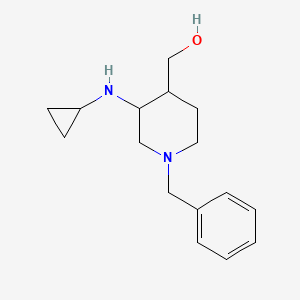
(1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications.
Industrial Production Methods
Industrial production of piperidine derivatives often involves scalable and cost-effective methods. These methods may include catalytic hydrogenation, cyclization, and amination reactions. The choice of catalysts, solvents, and reaction conditions is crucial to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can modify the functional groups, such as reducing a ketone to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group in this compound can yield a ketone or aldehyde derivative .
Aplicaciones Científicas De Investigación
(1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine derivatives.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzyl and cyclopropylamino groups contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- (1-Benzylpiperidin-4-yl)methanol
- (3-(Cyclopropylamino)piperidin-4-yl)methanol
- (1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)ethanol
Uniqueness
(1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and cyclopropylamino groups enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C16H24N2O |
|---|---|
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
[1-benzyl-3-(cyclopropylamino)piperidin-4-yl]methanol |
InChI |
InChI=1S/C16H24N2O/c19-12-14-8-9-18(10-13-4-2-1-3-5-13)11-16(14)17-15-6-7-15/h1-5,14-17,19H,6-12H2 |
Clave InChI |
DAASUWOMLIGTQE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2CN(CCC2CO)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















